molecular formula C17H16N10O B2614556 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034520-70-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2614556
CAS No.: 2034520-70-0
M. Wt: 376.384
InChI Key: SVKHRXFMGAINCH-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H16N10O and its molecular weight is 376.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A study by Soliman et al. (2020) focused on the synthesis of a range of biologically active heterocyclic compounds, including triazolo[4,3-a]pyrimidine derivatives, which are structurally similar to the compound . These compounds were explored for their potential as insecticidal agents, highlighting the significance of such structures in developing new agricultural chemicals. The study elaborated on the synthesis routes and the characterization of these compounds using various spectroscopic methods, providing a foundation for further exploration of their applications in scientific research (Soliman, N. N., El Salam, M. A., Fadda, A., & Abdelmotaal, M., 2020).

Antimicrobial and Antifungal Properties

Research by Bhuiyan et al. (2006) involved the synthesis of [1,2,4]Triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives, which bear resemblance to the core structure of the compound . These derivatives demonstrated moderate effects against various bacterial and fungal species, suggesting the potential use of such compounds in developing new antimicrobial and antifungal agents. This work underscores the importance of exploring heterocyclic compounds for their biological activities, which could lead to significant advancements in medical research (Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M., 2006).

Antitumor Activity

A study conducted by Clark et al. (1995) explored the synthesis of novel imidazotetrazinones, which are structurally related to the compound of interest, to probe the mode of action of the antitumor drug temozolomide. Although the newly synthesized compounds did not exhibit enhanced cytotoxicity compared to the lead structures, this research contributes to the understanding of the structural requirements for antitumor activity and the potential for such compounds to be developed into therapeutic agents (Clark, A., Deans, B., Stevens, M., Tisdale, M., Wheelhouse, R., Denny, B., & Hartley, J., 1995).

Anti-Influenza Activity

Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, from benzoyl isothiocyanate. These compounds were evaluated for their anti-influenza A virus (H5N1) activity, with several showing significant antiviral activities. This highlights the potential of such heterocyclic compounds in the development of antiviral drugs, particularly against strains of the influenza virus (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N10O/c28-17(12-2-1-3-14(8-12)27-11-20-23-24-27)21-13-4-6-25(9-13)15-16-22-19-10-26(16)7-5-18-15/h1-3,5,7-8,10-11,13H,4,6,9H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKHRXFMGAINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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